molecular formula C19H16N4O2S B11066400 6-(2-oxo-2-phenylethyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-5(6H)-one

6-(2-oxo-2-phenylethyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-5(6H)-one

Cat. No.: B11066400
M. Wt: 364.4 g/mol
InChI Key: ZCFGKXBRAYTGAM-UHFFFAOYSA-N
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Description

6-(2-oxo-2-phenylethyl)-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-5(6H)-one is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a benzothieno ring fused with a triazolopyrimidine core

Preparation Methods

The synthesis of 6-(2-oxo-2-phenylethyl)-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-5(6H)-one involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Benzothieno Ring: This step involves the cyclization of appropriate starting materials under specific conditions to form the benzothieno ring.

    Introduction of the Triazolopyrimidine Core: The triazolopyrimidine core is introduced through a series of reactions, including cyclization and condensation reactions.

    Attachment of the Phenylethyl Group: The phenylethyl group is attached to the core structure through a substitution reaction, often using reagents like phenylacetic acid derivatives.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

6-(2-oxo-2-phenylethyl)-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-5(6H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Substitution reactions involve the replacement of specific functional groups with other groups, using reagents like halides or alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used, and they can include various derivatives with modified functional groups.

Scientific Research Applications

6-(2-oxo-2-phenylethyl)-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-5(6H)-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of bacterial infections and cancer.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 6-(2-oxo-2-phenylethyl)-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-5(6H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit bacterial quorum sensing pathways, reducing virulence and biofilm formation .

Comparison with Similar Compounds

Similar compounds to 6-(2-oxo-2-phenylethyl)-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-5(6H)-one include other triazolopyrimidines and benzothieno derivatives. These compounds share structural similarities but may differ in their specific functional groups and biological activities. Some examples include:

The uniqueness of 6-(2-oxo-2-phenylethyl)-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-5(6H)-one lies in its specific combination of structural features, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C19H16N4O2S

Molecular Weight

364.4 g/mol

IUPAC Name

8-phenacyl-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,11(16)-tetraen-7-one

InChI

InChI=1S/C19H16N4O2S/c24-14(12-6-2-1-3-7-12)10-22-18-16(13-8-4-5-9-15(13)26-18)17-20-11-21-23(17)19(22)25/h1-3,6-7,11H,4-5,8-10H2

InChI Key

ZCFGKXBRAYTGAM-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N(C(=O)N4C3=NC=N4)CC(=O)C5=CC=CC=C5

Origin of Product

United States

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